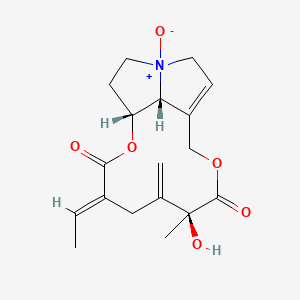
Spartioidine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spartioidine N-oxide is a pyrrolizine alkaloid that is characterized by its complex structure, which includes a hydroxy substituent at position 12, two oxo substituents at positions 11 and 16, and an N-oxido substituent . This compound is found naturally in plants of the genus Jacobaea and Senecio vulgaris .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spartioidine N-oxide can be synthesized through various chemical reactions involving its parent compound, spartioidine. The synthetic route typically involves the oxidation of spartioidine using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Spartioidine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to its parent amine form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Spartioidine N-oxide has several scientific research applications:
Chemistry: It is used as a reference compound in chemical studies to understand the behavior of pyrrolizine alkaloids.
Biology: The compound is studied for its role as a metabolite in plants and its potential effects on plant physiology.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a prodrug and its cytotoxic properties.
Industry: This compound is used in the development of new drugs and as a chemical intermediate in various industrial processes
Wirkmechanismus
The mechanism of action of spartioidine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group is known to increase the solubility of the compound and can be reduced enzymatically in vivo, leading to the formation of active metabolites. These metabolites can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to spartioidine N-oxide include other pyrrolizine alkaloids such as senecionine N-oxide and retrorsine N-oxide .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural features, such as the presence of a hydroxy substituent at position 12 and the unique arrangement of oxo and N-oxido groups. These structural differences can lead to distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H23NO6 |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1 |
InChI-Schlüssel |
COHUFMBRBUPZPA-UNXXDIMASA-N |
Isomerische SMILES |
C/C=C/1\CC(=C)[C@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC1=O)[O-])(C)O |
Kanonische SMILES |
CC=C1CC(=C)C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


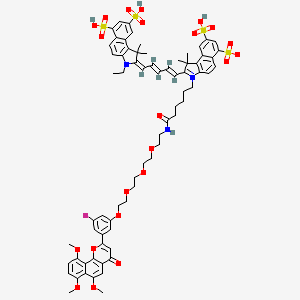
![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
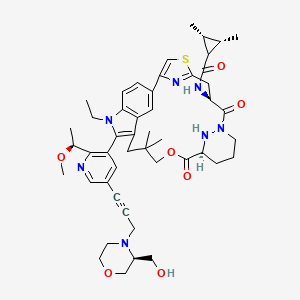
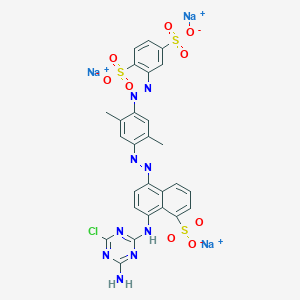

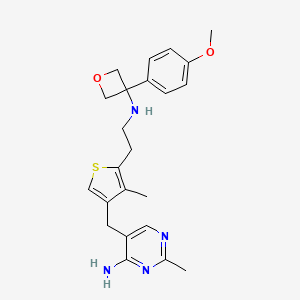
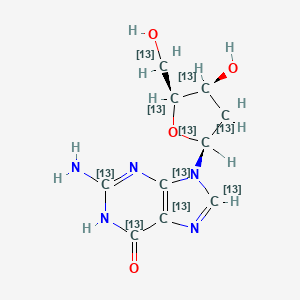
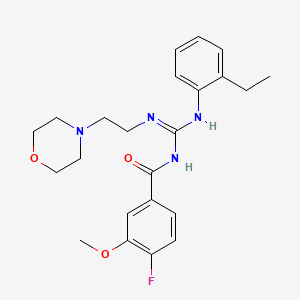

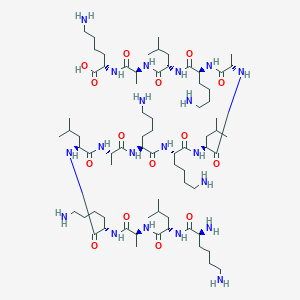
![[3-[2-[2,3-bis[(9Z,12Z)-octadeca-9,12-dienoxy]propoxy]-2-oxoethyl]-2-[(Z)-pent-2-enyl]cyclopentyl] 1-methylpiperidine-4-carboxylate](/img/structure/B12383059.png)
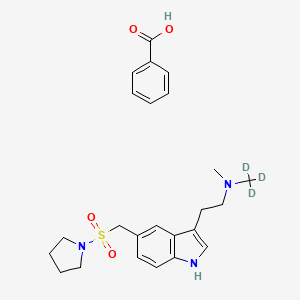

![3-acetyl-N-[3-(1-cyclopropylpyrazol-4-yl)-2-fluorophenyl]-7-methoxyindolizine-1-carboxamide](/img/structure/B12383106.png)
